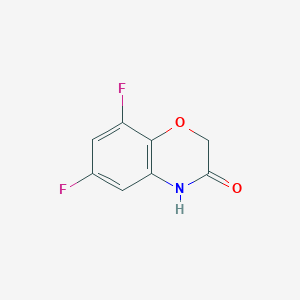

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Overview

Description

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds .

Synthesis Analysis

This compound can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Other methods include hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product .Molecular Structure Analysis

The molecular formula of 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is C9H7F2NO . Its molecular weight is 183.15 g/mol . The compound has a topological polar surface area of 29.1 Ų .Chemical Reactions Analysis

The compound can undergo hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product . It has also been used in the synthesis of pyrimidine conjugates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.15 g/mol . It has a topological polar surface area of 29.1 Ų . The compound has a rotatable bond count of 0 .Scientific Research Applications

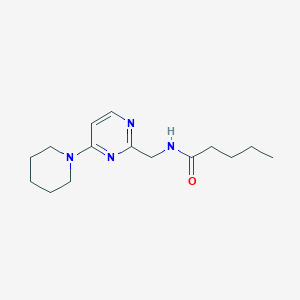

Synthesis of Pyrimidine Conjugates

This compound has been used in the synthesis of pyrimidine conjugates. A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .

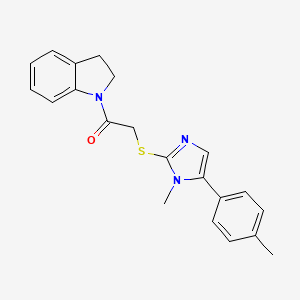

Antiviral Activity

The synthesized pyrimidine conjugates have shown potential in antiviral activity. The replacement of purine with a pyrimidine fragment leads to a decrease in the anti-herpesvirus activity compared to the lead compound, purine conjugate . However, the studied compounds did not exhibit significant activity against influenza A (H1N1) virus .

Antiherpetic Activity

In another study, it was found that purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine containing fragments of ω-amino acids with different lengths of the polymethylene chain as a linker exhibit high antiviral activity in vitro against herpes simplex virus type 1 (HSV-1), including the acyclovir-resistant strain .

Synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans

The compound has also been used in the synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans . This provides a reliable method to construct gem-difluoro-3,4-dihydro-2H-pyrans with good to excellent yields and high enantioselectivity .

Crystal Structure Analysis

The crystal structure of (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-2H-1,4-benzoxazin-3-yl)butanoic acid has been analyzed using this compound . This helps in understanding the molecular structure and properties of the compound .

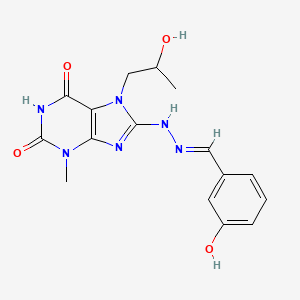

Development of New Antiherpetic Agents

The emergence of HSV strains resistant to the action of acyclovir and its analogs is a significant problem in the treatment of herpesvirus infections. The search for new antiherpetic agents with different mechanisms of action that are active against resistant strains is an urgent task. In this regard, the compound has been used in the synthesis of new purine derivatives and the search for compounds with high biological activity among them .

Mechanism of Action

Target of Action

It has been found to exhibit antiviral activity , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

It’s suggested that it may interfere with the replication process of viruses

Biochemical Pathways

Given its antiviral activity, it may impact pathways related to viral replication or protein synthesis .

Result of Action

The compound has been shown to exhibit antiviral activity in vitro . .

properties

IUPAC Name |

6,8-difluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXKEIFWEKFERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

CAS RN |

865106-47-4 | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)

![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)

![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)

![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)